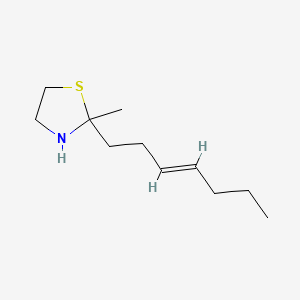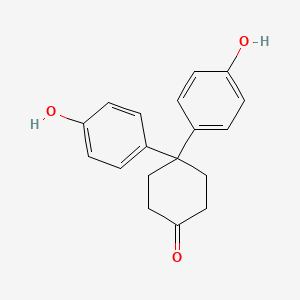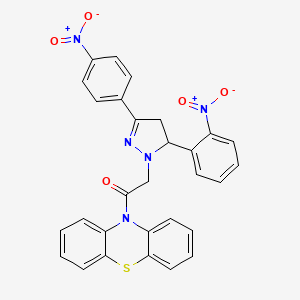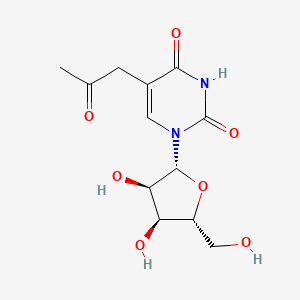![molecular formula C11H11NO3S B14437680 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 79958-79-5](/img/structure/B14437680.png)
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a hydroxypropyl group attached to a sulfanyl moiety, which is further connected to the isoindole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with a primary amine to form the isoindole-1,3-dione core. The hydroxypropylsulfanyl group can then be introduced through nucleophilic substitution reactions using appropriate reagents such as epichlorohydrin and thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
化学反应分析
Types of Reactions
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoindole core can be reduced to form dihydroisoindole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced isoindole compounds, and substituted isoindole derivatives with various functional groups .
科学研究应用
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive isoindole core.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form disulfide bonds with thiol-containing enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
相似化合物的比较
Similar Compounds
2-Hydroxypropyl derivatives of 1,2,3-thiadiazole: These compounds also feature a hydroxypropyl group and exhibit similar biological activities.
2-Hydroxypropyl derivatives of 1,2,3-triazole: These compounds share structural similarities and are studied for their antifungal properties.
Uniqueness
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
79958-79-5 |
|---|---|
分子式 |
C11H11NO3S |
分子量 |
237.28 g/mol |
IUPAC 名称 |
2-(3-hydroxypropylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO3S/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 |
InChI 键 |
FXJWTWZXOCKGAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
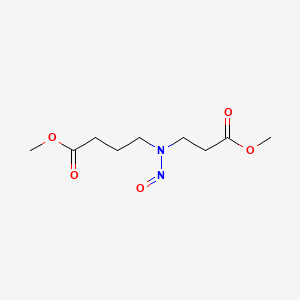
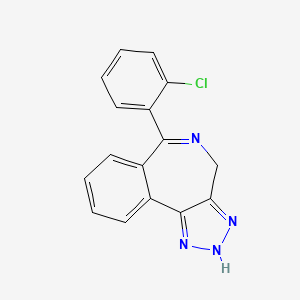
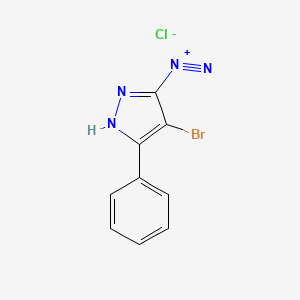
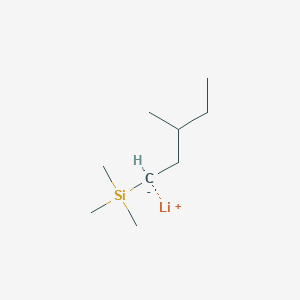
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
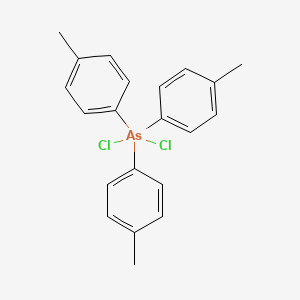
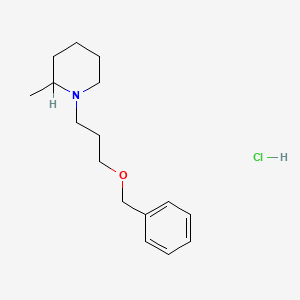
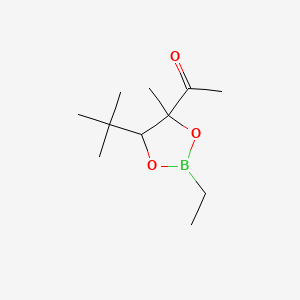
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
